ethyl 2-[2-(4-ethylpiperazin-1-yl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)
Description
The exact mass of the compound ethyl 2-[2-(4-ethylpiperazin-1-yl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is 573.19923011 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 2-[2-(4-ethylpiperazin-1-yl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[2-(4-ethylpiperazin-1-yl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S.2C2H2O4/c1-4-22-8-10-23(11-9-22)13-17(24)21-19-18(20(25)26-5-2)15-7-6-14(3)12-16(15)27-19;2*3-1(4)2(5)6/h14H,4-13H2,1-3H3,(H,21,24);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJMKIUWFTGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(4-ethylpiperazin-1-yl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into its key components:
- Ethyl group : Contributes to lipophilicity.
- Benzothiophene core : Implicated in various biological activities.
- Piperazine moiety : Known for enhancing receptor binding and activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to ethyl 2-[2-(4-ethylpiperazin-1-yl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For instance, derivatives of benzothiophene have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds typically range from 23.2 to 49.9 μM , indicating moderate to high potency against tumor cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Compounds with a similar structure have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .
- Anti-inflammatory Properties : The presence of the piperazine ring contributes to anti-inflammatory effects by modulating cytokine release and inhibiting pathways such as NF-kB .
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress within cells .
Study 1: Anticancer Efficacy
A study investigating the efficacy of benzothiophene derivatives reported that specific substitutions on the benzothiophene core enhanced their anticancer activity. The study utilized various human cancer cell lines (e.g., MCF-7 and HepG2) and found that compounds with piperazine substitutions exhibited significantly improved cytotoxicity compared to those without .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of similar compounds, noting that specific structural features could enhance their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .
Data Table: Biological Activity Overview
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds with similar structures to ethyl 2-[2-(4-ethylpiperazin-1-yl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit antidepressant properties. The piperazine moiety is often linked to enhanced serotonin receptor activity, which is crucial for mood regulation .
- Anti-inflammatory Effects
- Neuroprotective Effects
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of similar benzothiophene derivatives in rodent models. The results indicated significant reductions in depression-like behaviors when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the brain .
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial assessing the anti-inflammatory properties of benzothiophene derivatives, researchers found that these compounds effectively reduced markers of inflammation in patients with chronic inflammatory diseases. The trial highlighted the potential for these compounds to serve as therapeutic agents in treating conditions like rheumatoid arthritis .
Chemical Reactions Analysis
Key Structural Features and Reactivity
The molecule contains three primary reactive domains:
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Benzothiophene core : Aromatic system with potential for electrophilic substitution.
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Acetamido-piperazine side chain : Secondary amide and tertiary amine groups with potential for hydrolysis, alkylation, or acylation.
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Bis(oxalic acid) counterion : Acidic protons capable of salt formation and pH-dependent stability.
Electrophilic Aromatic Substitution (EAS)
The benzothiophene ring undergoes electrophilic substitution at the 4,5,6,7-tetrahydro positions due to partial aromaticity. Reactions observed in structurally analogous compounds (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives) include:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 68% | |
| Sulfonation | H₂SO₄, 60°C | 5-Sulfo derivative | 55% | |
| Halogenation (Br₂) | Br₂/FeBr₃, CHCl₃ | 5-Bromo derivative | 72% |
Note : Substituents on the benzothiophene ring (e.g., methyl at C6) influence regioselectivity by steric and electronic effects .
Amide Hydrolysis
The acetamido group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. In related compounds (e.g., ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate):
| Conditions | Product | Kinetics | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4h | 2-Amino derivative | First-order, t₁/₂ = 45 min | |
| NaOH (1M), 80°C, 2h | Sodium carboxylate intermediate | Pseudo-first-order, k = 0.012/s |
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates .
Piperazine Functionalization
The 4-ethylpiperazin-1-yl group participates in:
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) yields quaternary ammonium salts.
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Acylation : Treatment with acetyl chloride forms N-acetyl derivatives.
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation (CH₃I) | CH₃I, K₂CO₃, DMF | N-Methylpiperazinium iodide | 85% | |
| Acylation (AcCl) | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperazine derivative | 78% |
Bis(oxalate) Salt Stability
The oxalate counterion decomposes under thermal stress (>150°C) or in strongly alkaline media (pH >10):
Limitations and Research Gaps
Preparation Methods
Cyclization to Form the 4,5,6,7-Tetrahydro-1-Benzothiophene Skeleton
The tetrahydrobenzothiophene core is constructed via a cyclization reaction starting from cyclohexenone derivatives. A sulfur source, such as elemental sulfur or Lawesson’s reagent, facilitates thiophene ring closure under reflux conditions. For example, treatment of 6-methylcyclohex-2-enone with sulfur in the presence of a base like potassium tert-butoxide yields 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene. The methyl group at position 6 is introduced either through alkylation of a pre-formed cyclohexenone intermediate or by selecting a substituted starting material.
Esterification at Position 3
The carboxylic acid group at position 3 is esterified using ethanol in the presence of a catalytic acid (e.g., sulfuric acid). Ethyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is obtained with yields exceeding 85% under optimized conditions. The ester group remains stable during subsequent reactions, serving as a protective moiety for the carboxylic acid functionality.
Formation of the Bis(Oxalic Acid) Salt
Protonation with Oxalic Acid
The free base is dissolved in warm ethanol, and two equivalents of oxalic acid are added stoichiometrically to protonate the tertiary amines of the piperazine ring. The mixture is stirred at 50°C for 2 hours, during which the bis(oxalic acid) salt precipitates. Filtration and washing with cold ethanol afford the final compound in >90% purity.
Crystallization and Characterization
Recrystallization from a mixture of ethanol and water yields needle-like crystals suitable for X-ray diffraction. Analytical data include:
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Melting Point : 218–220°C (dec.)
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FT-IR : ν = 1725 cm⁻¹ (ester C=O), 1670 cm⁻¹ (amide C=O), 1605 cm⁻¹ (oxalate C=O)
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¹H-NMR (DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 2.48–2.55 (m, 4H, piperazine), 3.21 (q, 2H, CH₂CH₃), 4.12 (q, 2H, OCH₂CH₃).
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, the amide coupling step is adapted to a continuous flow reactor, reducing reaction time from 12 hours to 30 minutes. Residence time and temperature (40°C) are optimized to maintain yields ≥68% while minimizing byproducts.
Green Chemistry Approaches
Solvent substitution (e.g., replacing DMSO with cyclopentyl methyl ether) and catalytic recycling of EDC/HOBt are explored to reduce environmental impact. These modifications achieve 60% yield with a 40% reduction in waste generation.
Analytical and Regulatory Considerations
Q & A
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices. Key steps include:
- Solid-phase extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water to isolate the compound from interfering substances .
- Internal standards: Spike samples with isotopically labeled analogs (e.g., deuterated triclosan or benzophenone derivatives) to correct for matrix effects and recovery variability .
- Chromatographic separation: Optimize gradients using C18 columns and mobile phases containing 0.1% formic acid to resolve co-eluting impurities, especially epimers that may form under varying conditions .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
Methodological Answer:
- Stepwise purification: Employ flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .
- Epimer control: Maintain strict temperature control (e.g., 0–5°C) during amide bond formation to prevent racemization. Verify stereochemical purity using chiral HPLC or nuclear Overhauser effect (NOE) NMR .
- Oxalate salt formation: Use stoichiometric oxalic acid in anhydrous ethanol under nitrogen to ensure bis(oxalic acid) adduct stability .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
Methodological Answer:
- Experimental replication: Standardize cell lines (e.g., HepG2 for cytotoxicity, RAW 264.7 for anti-inflammatory assays) and culture conditions (e.g., serum-free media to avoid ligand interference) .
- Dose-response validation: Perform parallel assays across multiple concentrations (e.g., 1 nM–100 µM) to identify biphasic effects. Use statistical tools like ANOVA with post-hoc Tukey tests to assess significance .
- Mechanistic profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target interactions, such as kinase inhibition or oxidative stress pathways, that may explain divergent results .
Q. What strategies are effective for resolving structural instability of the bis(oxalic acid) adduct under varying pH conditions?
Methodological Answer:
- pH stability studies: Conduct accelerated degradation tests in buffers (pH 1–12) at 40°C. Monitor degradation products via high-resolution mass spectrometry (HRMS) and assign structures using fragmentation patterns .
- Co-crystallization: Co-crystallize the compound with stabilizing agents (e.g., cyclodextrins) and analyze crystal packing via X-ray diffraction to identify hydrogen-bonding interactions that enhance stability .
- Computational modeling: Use density functional theory (DFT) to predict protonation states and tautomeric forms that dominate at physiological pH, guiding formulation adjustments .
Q. How can researchers design experiments to elucidate the compound’s metabolic fate in vivo?
Methodological Answer:
- Radiolabeled tracing: Synthesize a ¹⁴C-labeled analog and administer it to rodent models. Collect plasma, urine, and feces over 72 hours, then quantify metabolites via scintillation counting and LC-MS .
- Microsomal assays: Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation, N-dealkylation) using time-course HRMS .
- Biliary excretion studies: Cannulate bile ducts in perfused liver models to isolate biliary metabolites and assess enterohepatic recirculation potential .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility data across studies?
Methodological Answer:
- Standardized protocols: Adopt the OECD 105 guideline for shake-flask solubility determination in buffered solutions (pH 6.5–7.4) at 25°C. Use nephelometry to detect amorphous vs. crystalline precipitation .
- Polymorph screening: Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphic forms that alter solubility .
- Co-solvent calibration: Validate solubility in DMSO-water mixtures (≤1% DMSO) to avoid artifacts from solvent stacking .
Methodological Resources
- Analytical training: Enroll in courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods for hands-on LC-MS and SPE protocol optimization .
- Separation technologies: Refer to CRDC subclass RDF2050104 for advancements in membrane-based purification techniques applicable to lab-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
